2-Methyl-2-adamantyl methacrylate (MAdMA) is a crucial monomer in the development of photoresist materials for lithographic processes, particularly in the semiconductor industry. [, , , , , , , , , , ]. Its popularity stems from its high transparency in the deep ultraviolet (DUV) region, excellent etch resistance, and the ability to contribute to desirable physical properties of resist materials [, , , , , ]. MAdMA belongs to the class of alicyclic methacrylate monomers and is often copolymerized with other monomers to achieve specific performance characteristics in photoresist formulations [, , , , , ].
In lithographic applications, MAdMA itself doesn't possess a direct "mechanism of action". Its role is primarily structural, contributing to the overall properties of the resist material. For instance, in chemically amplified resists, MAdMA units enhance etch resistance, while other components like photoacid generators (PAGs) drive the pattern formation process upon exposure to light [, , , , , , ].
Physical Properties:- High transparency at 193 nm, making it suitable for ArF excimer laser lithography [, , , , , ]- Contributes to high glass transition temperature (Tg) in polymers, enhancing thermal stability [, , ]- Enhances the etch resistance of resist materials due to the presence of the adamantyl group [, , , , , , ]
Chemical Properties:- Reactive towards radical polymerization, enabling its incorporation into various polymer structures [, , , , , , , , ]- Susceptible to acid-catalyzed deprotection reactions when incorporated into chemically amplified resist formulations [, , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: